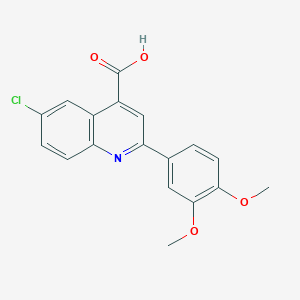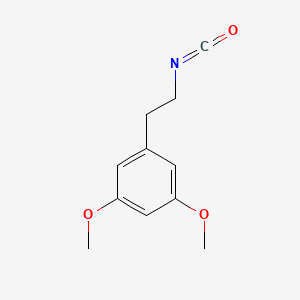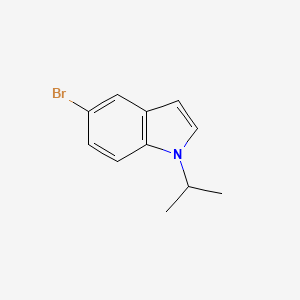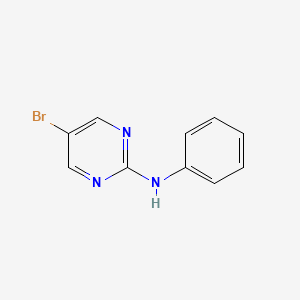
5-bromo-N-phenylpyrimidin-2-amine
Übersicht
Beschreibung
The compound 5-bromo-N-phenylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine serves as a novel intermediate in palladium-catalyzed cross-coupling reactions, which is a versatile method for creating a wide range of substituted pyrimidine compounds . Additionally, regioselective displacement reactions with ammonia on 5-bromo-2,4-dichloro-6-methylpyrimidine have been shown to produce 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to yield substituted aminopyrimidines . These methods demonstrate the flexibility in synthesizing various pyrimidine derivatives, including 5-bromo-N-phenylpyrimidin-2-amine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined using this method, revealing its crystallization in the monoclinic crystal system . Similarly, the structure of 5-bromo-N,N-dimethylpyrimidin-2-amine and its derivatives were confirmed by nuclear magnetic resonance (NMR) and mass spectral studies .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) . The choice of reaction conditions can lead to different substitution patterns on the pyrimidine ring. Moreover, the reactivity of the bromo group in pyrimidine derivatives allows for further functionalization, as seen in the synthesis of irreversible enzyme inhibitors where bromoacyl derivatives of triaminopyrimidines were prepared .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 5-bromo-N-phenylpyrimidin-2-amine are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's reactivity, boiling point, and solubility. For instance, the introduction of a bromo substituent can enhance the compound's ability to participate in further chemical reactions, such as nucleophilic substitutions . The crystalline structure and hydrogen bonding patterns also play a significant role in the compound's stability and solubility .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms
- The reaction of 2-bromo-4-phenylpyrimidine with potassium amide results in the formation of 2-amino-4-phenylpyrimidine, which involves an initial addition of the nucleophile to position 6, followed by a ring-opening and ring-closure mechanism (Kroon & Plas, 2010).
Regioselective Reactions 2. Regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. This product showed intramolecular hydrogen bonding in its crystalline network (Doulah et al., 2014).
Amination Processes 3. The Chichibabin amination of 5-Phenylpyrimidine results in a mixture of 2 amino- and 4-amino-5-phenylpyrimidine. This process has been studied using NMR spectroscopy and involves a ring opening-ring closure sequence (Breuker et al., 1986).
Chemical Modifications and Reactions 4. Studies on the chemical modifications of 5-bromo-N-phenylpyrimidin-2-amine compounds, such as bropirimine, reveal they undergo electrophilic nitration and sulphonation, and nucleophilic substitutions at various positions on the pyrimidine ring (Stevens et al., 1995).
Derivative Synthesis 5. Synthesis of 4,5'-bipyrimidines with various substituents from 5-bromo-N,N-dimethylpyrimidin-2-amine demonstrates potential applications in creating novel compounds, although these showed little activity as amplifiers of phleomycin (Kowalewski et al., 1981).
Catalysis and Selective Amination 6. Palladium-catalyzed amination of polyhalopyridines, including derivatives of 5-bromo-N-phenylpyrimidin-2-amine, demonstrated high yield and excellent chemoselectivity, leading to the production of 5-amino-2-chloropyridine (Ji et al., 2003).
Safety And Hazards
The safety information available indicates that “5-bromo-N-phenylpyrimidin-2-amine” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for “5-bromo-N-phenylpyrimidin-2-amine” could involve further exploration of its potential biological activities. For instance, the antitrypanosomal and antiplasmodial activities of similar 2-aminopyrimidine derivatives suggest potential applications in the treatment of diseases such as sleeping sickness and malaria .
Eigenschaften
IUPAC Name |
5-bromo-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNKPOBYNQYDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408571 | |
| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-phenylpyrimidin-2-amine | |
CAS RN |
886365-88-4 | |
| Record name | 5-Bromo-N-phenyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



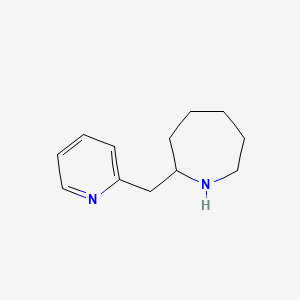
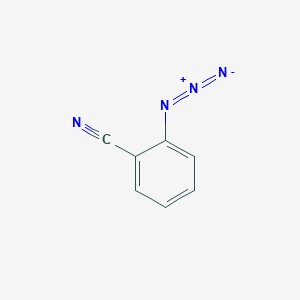
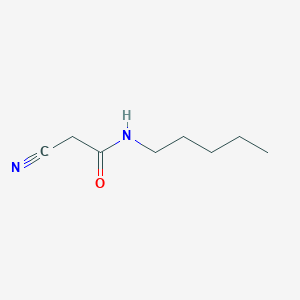
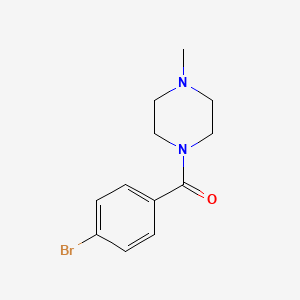
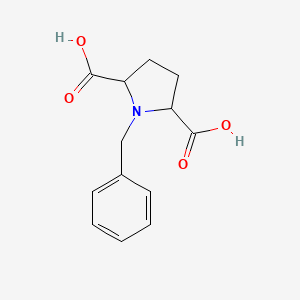
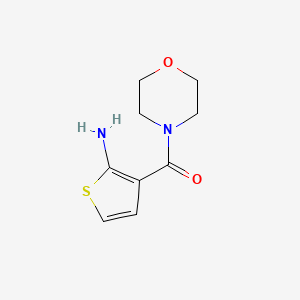
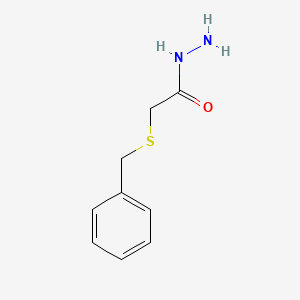
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)
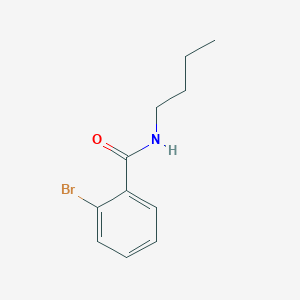
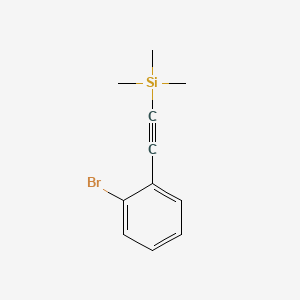
![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)
